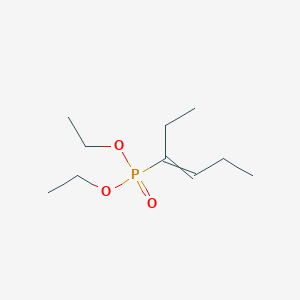

Diethyl hex-3-en-3-ylphosphonate

Description

Diethyl hex-3-en-3-ylphosphonate is an organophosphorus compound belonging to the phosphonate ester class. Its structure comprises a central phosphorus atom bonded to two ethoxy groups (diethyl ester) and a hex-3-en-3-yl substituent. The hex-3-en-3-yl group introduces a branched alkene at the third carbon, conferring unique steric and electronic properties. Phosphonates are characterized by a pentavalent phosphorus atom with a P=O bond, distinguishing them from phosphonites (trivalent phosphorus).

Properties

CAS No. |

673486-01-6 |

|---|---|

Molecular Formula |

C10H21O3P |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

3-diethoxyphosphorylhex-3-ene |

InChI |

InChI=1S/C10H21O3P/c1-5-9-10(6-2)14(11,12-7-3)13-8-4/h9H,5-8H2,1-4H3 |

InChI Key |

ZXFWOQOYZABZRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(CC)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl hex-3-en-3-ylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl hex-3-en-3-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Diethyl hex-3-en-3-ylphosphonate serves as a versatile reagent in organic synthesis. Its phosphonate group allows for various reactions, including:

- Alkylation Reactions : It can undergo alkylation through the Michaelis–Becker reaction, allowing the introduction of alkyl groups into phosphorus-containing compounds. This is achieved by deprotonation followed by reaction with alkyl halides .

- Hydrophosphonylation : The compound can add across unsaturated carbon compounds, such as aldehydes and imines, facilitating the formation of aminophosphonates. This reaction is similar to the Abramov reaction and the Pudovik reaction .

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have investigated this compound derivatives for their anticancer properties. For instance, a study synthesized novel α-aminophosphonate derivatives containing a quinoline structure, which exhibited moderate to high antitumor activities against various cancer cell lines (A549, HeLa, MCF-7, and U2OS) using MTT assays . The mechanism of action included cell cycle arrest and apoptosis induction in HeLa cells.

Agricultural Applications

Pesticide Development

The compound has potential applications in developing new pesticides due to its ability to interact with biological systems at the molecular level. Its reactivity can be harnessed to create phosphonate-based agrochemicals that target specific pests while minimizing environmental impact.

Material Science

Polymerization Initiators

This compound can act as a polymerization initiator in the production of phosphonate-containing polymers. These polymers are valuable in coatings and adhesives due to their enhanced thermal and chemical stability.

Case Studies

Mechanism of Action

The mechanism of action of diethyl hex-3-en-3-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Diethyl ethylphosphonite (CAS 2651-85-6)

Structural Differences :

- Oxidation State : Diethyl ethylphosphonite features trivalent phosphorus (P(III)), whereas Diethyl hex-3-en-3-ylphosphonate has pentavalent phosphorus (P(V)).

- Substituents : The former has an ethyl group directly bonded to phosphorus, while the latter’s hex-3-en-3-yl group introduces steric bulk and unsaturation.

Hexylphosphonic acid (S)-2-methyl-3-phenylpropyl ester (DrugBank DB06966)

Structural Differences :

- Ester Group : The comparator compound has a complex (S)-2-methyl-3-phenylpropyl ester with an aromatic phenyl group, contrasting with the target compound’s aliphatic hex-3-en-3-yl group.

- Alkene vs. Aromaticity : The target compound’s alkene offers sites for addition reactions, while the phenyl group in DB06966 may enhance lipophilicity or biological target affinity.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural inference.

Table 2: Key Property Differences

| Property | This compound | Diethyl ethylphosphonite | Hexylphosphonic acid ester |

|---|---|---|---|

| Reactivity | Moderate (stable P=O bond) | High (P(III) reactivity) | Moderate (steric hindrance) |

| Solubility | High in organic solvents | Similar | Lower (due to phenyl group) |

| Thermal Stability | High (branched alkene) | Moderate | High (aromatic stability) |

Biological Activity

Diethyl hex-3-en-3-ylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by its phosphonate functional group, which is known for conferring various biological properties. The synthesis of such compounds often involves multiple steps, including the use of phosphonylation reactions to introduce the phosphonate moiety into organic frameworks. For instance, mechanochemical phosphorylation methods have been explored to synthesize phosphonates efficiently .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, derivatives of phosphonates have shown moderate cytotoxicity against HL-60 cells, a human promyelocytic leukemia cell line, with IC50 values indicating promising activity .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 5.0 |

| 3-Oxoisoindolin-1-ylphosphine oxide | HL-60 | 10.0 |

| Other derivatives | Various lines | Varies |

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against several strains of bacteria. Notably, compounds containing similar phosphonate structures have shown efficacy against Bacillus subtilis, suggesting a potential role in developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific cellular targets involved in cell proliferation and apoptosis. For instance, phosphonates are known to inhibit enzymes critical for cancer cell metabolism and signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Cytotoxicity Studies : A study demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of phosphonates, showing that certain derivatives could inhibit bacterial growth effectively, which could lead to novel treatments for bacterial infections .

Q & A

Q. What are the recommended synthetic routes for Diethyl hex-3-en-3-ylphosphonate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides. Optimization involves adjusting solvent polarity (e.g., toluene or acetonitrile), temperature (80–120°C), and catalyst selection (e.g., iodine or Lewis acids). For example, highlights similar diethyl phosphonate syntheses using controlled heating and inert atmospheres to prevent side reactions . Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the product from byproducts like dialkyl ethers.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming structure. For instance, ³¹P NMR typically shows a peak near 20–30 ppm for phosphonates, as seen in and for analogous compounds . Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical variations. Cross-validation with computational methods (DFT-based chemical shift predictions) and repeating experiments under anhydrous conditions can resolve conflicts.

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in organocatalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals to predict reactive sites. For example, demonstrates how phosphonate analogs interact with enzymatic targets like glyceraldehyde-3-phosphate dehydrogenase via hydrogen bonding and hydrophobic interactions . Molecular dynamics simulations can further assess binding affinities in catalytic cycles. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying catalysts) complements computational insights.

Q. What strategies stabilize this compound under acidic or basic conditions, and how can degradation pathways be monitored?

- Methodological Answer : Stability studies under varying pH (e.g., buffered solutions at pH 2–12) should be conducted using HPLC or UV-Vis spectroscopy to track degradation. recommends storing phosphonates in inert atmospheres and anhydrous solvents to prevent hydrolysis . Adding radical inhibitors (e.g., BHT) or using low-temperature storage (-20°C) can mitigate oxidative decomposition. Accelerated stability testing (e.g., 40°C/75% relative humidity) identifies degradation products for LC-MS analysis.

Q. How does the stereochemistry of the hex-3-en-3-yl group influence the bioactivity of this compound, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomeric purity can be assessed via chiral HPLC using columns like Chiralpak IG or AD-H. discusses resolving cyclohexyl methylphosphonate stereoisomers using hexane/isopropanol mobile phases . Bioactivity assays (e.g., enzyme inhibition studies) comparing racemic and resolved forms identify stereospecific effects. Molecular docking (AutoDock Vina) can model enantiomer interactions with biological targets, as shown in for phosphonate-drug target binding .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from differences in reaction conditions (e.g., solvent, temperature) or catalyst loading. Systematic replication of protocols from multiple sources is necessary. For example, and report varying yields for similar phosphonates depending on palladium catalyst type (Pd(OAc)₂ vs. PdCl₂) . Controlled experiments isolating variables (e.g., ligand choice, base strength) and characterizing intermediates via in-situ IR spectroscopy can clarify mechanistic discrepancies.

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the cellular uptake of this compound, and how can intracellular concentration be quantified?

- Methodological Answer : Use fluorescently tagged analogs (e.g., dansyl derivatives) tracked via confocal microscopy in cell lines (HeLa or HEK293). LC-MS/MS quantifies intracellular concentrations after cell lysis. ’s approach to studying phosphonate interactions with glycosomal enzymes provides a template for designing uptake assays . Parallel experiments with metabolic inhibitors (e.g., sodium azide) differentiate active vs. passive transport mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.